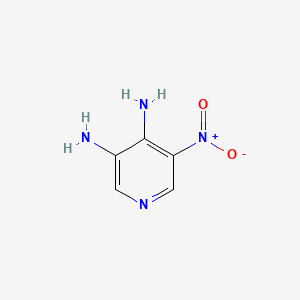

3,4-Diamino-5-nitropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUADEPNIQXNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195764 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-68-7 | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4318-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3,4 Diamino 5 Nitropyridine

Chemical Reactions and Mechanisms

Rearrangement reactions are pivotal in the synthesis and chemical behavior of nitropyridine derivatives. While specific rearrangement studies on 3,4-diamino-5-nitropyridine itself are not extensively detailed in the provided literature, the synthesis of its precursors and related isomers is rich with examples of mechanistically significant molecular rearrangements, most notably the sigmatropic shift of the nitro group.

Sigmatropic Shift of the Nitro Group

A key mechanistic feature in the formation of 3-nitropyridine (B142982) systems is the Current time information in Bangalore, IN.researchgate.net sigmatropic shift of the nitro group. This type of pericyclic reaction involves the intramolecular migration of a σ-bond over a π-system. wikipedia.org The nitration of pyridine (B92270) to yield 3-nitropyridine does not proceed via a typical electrophilic aromatic substitution, which is disfavored. Instead, a more complex mechanism is operative. researchgate.net

The process begins with the reaction of pyridine with dinitrogen pentoxide (N₂O₅), forming an N-nitropyridinium intermediate. researchgate.netresearchgate.net This intermediate is then attacked by a nucleophile, such as bisulfite (HSO₃⁻), at the 2-position of the pyridine ring. researchgate.netntnu.no This addition leads to the formation of N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.net From this intermediate, the nitro group migrates from the nitrogen atom (position 1) to the C3 position of the ring. researchgate.netresearchgate.net This migration is characterized as a Current time information in Bangalore, IN.researchgate.net sigmatropic shift. researchgate.netntnu.no Subsequent elimination of bisulfite leads to the formation of the 3-nitropyridine product. ntnu.no This method can achieve high yields, with reports of up to 77% for 3-nitropyridine. researchgate.net

The general mechanism can be summarized as follows:

Formation of N-nitropyridinium ion: Pyridine reacts with N₂O₅. researchgate.net

Nucleophilic attack: Bisulfite attacks the N-nitropyridinium ion at the 2-position. ntnu.no

Current time information in Bangalore, IN.researchgate.net Sigmatropic Shift: The nitro group migrates from the nitrogen to the C3 position. researchgate.net

Elimination: Loss of bisulfite yields the 3-nitropyridine. ntnu.no

Nitramino Rearrangements

Another important class of rearrangement reactions observed in the synthesis of substituted aminonitropyridines is the nitramino rearrangement. This process is crucial for introducing amino and nitro groups onto the pyridine ring, which are precursors to compounds like this compound.

For instance, the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acids initially produces 2-nitraminopyridine. dtic.mil This intermediate can be isolated or rearranged in situ. By warming the reaction mixture or by stirring the isolated 2-nitraminopyridine in concentrated sulfuric acid, it rearranges to form a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), with the latter being the predominant product. dtic.mil

A similar rearrangement occurs with 4-aminopyridine (B3432731). Careful nitration yields 4-nitraminopyridine, which subsequently rearranges in sulfuric acid to give 4-amino-3-nitropyridine (B158700). dtic.mil These rearrangements are critical steps in controlling the substitution pattern on the pyridine ring.

The table below summarizes key findings from research on these rearrangement reactions.

| Starting Material | Reaction Conditions | Key Intermediate(s) | Rearrangement Type | Product(s) | Yield | Reference |

| Pyridine | 1. N₂O₅ in organic solvent2. Aqueous SO₂/HSO₃⁻ | N-nitropyridinium ion; N-nitro-1,2-dihydropyridine-2-sulfonic acid | Current time information in Bangalore, IN.researchgate.net Sigmatropic Shift | 3-Nitropyridine | 77% | researchgate.net |

| 2-Aminopyridine | Mixed acid (HNO₃/H₂SO₄), warming to 50°C | 2-Nitraminopyridine | Nitramino Rearrangement | 2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor) | Not specified | dtic.mil |

| 4-Aminopyridine | 1. Mixed acid (HNO₃/H₂SO₄), ice-bath2. Sulfuric acid, ambient temp. | 4-Nitraminopyridine | Nitramino Rearrangement | 4-Amino-3-nitropyridine | Not specified | dtic.mil |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3,4-Diamino-5-nitropyridine by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to its two aromatic protons and the protons of its two amino functional groups. The electron-donating amino groups (-NH₂) and the potent electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the aromatic protons (H-2 and H-6).

The two aromatic protons are in different environments and are expected to appear as distinct signals, likely singlets or narrow doublets, due to the lack of adjacent protons for typical ortho or meta coupling. The protons of the two amino groups at the C-3 and C-4 positions may also exhibit different chemical shifts due to their proximity to different neighboring groups (the nitro group and the ring nitrogen, respectively). In solution, these amine protons can show restricted rotation, leading to distinct signals for each proton within a single amino group. dtic.mil The typical chemical shift range for aromatic protons in similar pyridine (B92270) derivatives is between δ 6.5 and 8.5 ppm, while amino group protons often appear in the δ 5.0–6.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.0 - 8.5 | Singlet (s) or Doublet (d) | JH2-H6 ≈ 0-2 Hz |

| H-6 | ~ 7.5 - 8.0 | Singlet (s) or Doublet (d) | JH6-H2 ≈ 0-2 Hz |

| C3-NH ₂ | ~ 5.5 - 6.5 | Broad Singlet (br s) | N/A |

| C4-NH ₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents. Carbons bearing amino groups (C-3, C-4) are shielded and appear at higher fields (lower δ values), while the carbon attached to the nitro group (C-5) is significantly deshielded and shifts downfield. Carbons C-2 and C-6 are also influenced by the ring nitrogen and the nearby functional groups. Based on data from analogous compounds like 2-amino-3,5-dinitropyridine, the chemical shifts can be estimated. dtic.mil

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C-2 | ~ 145 - 150 | Doublet |

| C-3 | ~ 130 - 135 | Singlet |

| C-4 | ~ 140 - 145 | Singlet |

| C-5 | ~ 125 - 130 | Singlet |

| C-6 | ~ 115 - 120 | Doublet |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network of the molecule.

COSY (COrrelation SpectroscopY) : This experiment identifies protons that are spin-spin coupled. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between H-2 and H-6 if any long-range coupling (typically 4-bond) exists between them, confirming their spatial relationship on the ring. mnstate.edu It can also reveal couplings between amine protons and ring protons under conditions of slow chemical exchange.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). github.io It would provide definitive correlations between the H-2 signal and the C-2 signal, and between H-6 and C-6, allowing for the unambiguous assignment of these protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for this structure, as it reveals correlations between protons and carbons over two or three bonds. sdsu.edu This allows for the complete assembly of the molecular skeleton. Expected key correlations include:

H-2 correlating to C-3, C-4, and C-6.

H-6 correlating to C-4 and C-5.

Protons of the C3-NH₂ group correlating to C-2, C-3, and C-4.

Protons of the C4-NH₂ group correlating to C-3, C-5, and C-6. These long-range correlations would unequivocally confirm the substitution pattern on the pyridine ring.

The choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding. thieme-connect.de

Polar Aprotic Solvents (e.g., DMSO-d₆) : These solvents are excellent hydrogen bond acceptors. The chemical shifts of the -NH₂ protons are expected to be significantly downfield in DMSO-d₆ due to strong hydrogen bonding with the solvent's sulfoxide (B87167) oxygen.

Polar Protic Solvents (e.g., D₂O, CD₃OD) : In these solvents, the acidic protons of the amino groups will readily exchange with deuterium, causing their signals to broaden and often disappear from the ¹H NMR spectrum. thieme-connect.de This can simplify the spectrum and help identify the labile protons.

Non-Polar Solvents (e.g., CDCl₃) : The solubility of the polar this compound is expected to be low in non-polar solvents. ntnu.no If a spectrum is obtainable, the -NH₂ proton signals would likely appear at a much higher field (lower δ value) compared to spectra in DMSO-d₆, due to weaker intermolecular hydrogen bonding.

The chemical shifts of the aromatic protons can also be influenced by solvent-solute interactions, including the magnetic anisotropy effect, especially with aromatic solvents like pyridine-d₅. thieme-connect.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the amino, nitro, and pyridine ring moieties.

N-H Stretching Vibrations : Primary aromatic amines typically show two distinct bands in this region: an asymmetric stretching vibration (higher frequency) and a symmetric stretching vibration (lower frequency). smolecule.com Given the two non-equivalent amino groups in this compound, a complex pattern of four or more peaks may be observed in the 3200-3500 cm⁻¹ range.

Nitro Group Vibrations : The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as_) typically found between 1515-1560 cm⁻¹ and a symmetric stretch (ν_s_) between 1315-1360 cm⁻¹. These are among the most intense and easily identifiable bands in the IR spectrum.

C=N/C=C Aromatic Vibrations : The stretching vibrations of the pyridine ring itself (C=C and C=N bonds) appear in the fingerprint region, typically between 1400-1650 cm⁻¹. smolecule.com These bands confirm the presence of the aromatic heterocyclic core.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 | Medium-Strong |

| Symmetric N-H Stretch | Amino (-NH₂) | 3200 - 3400 | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Weak-Medium |

| C=N/C=C Ring Stretch | Pyridine Ring | 1400 - 1650 | Medium-Strong |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 | Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1515 - 1560 | Very Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1315 - 1360 | Very Strong |

| C-N Stretch | C-NH₂ / C-NO₂ | 1200 - 1350 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its conjugated π-system.

Electronic Transitions (π→π* transitions) and Absorption Bands

The combination of electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring creates a "push-pull" electronic system. This leads to significant intramolecular charge transfer (ICT) character in its electronic transitions. The UV-Vis spectrum is expected to be dominated by intense π→π* transitions. rsc.orgrsc.org In analogous aminonitropyridines, the first π→π* transition often experiences a significant bathochromic (red) shift due to this ICT character. rsc.orgrsc.org For comparison, a related compound, 3,5-dibromo-4-nitropyridine-N-oxide, exhibits a π→π* transition at approximately 280 nm and a lower intensity n→π* transition near 350 nm, the latter attributed to the nitro and N-oxide groups. For this compound, similar transitions are anticipated, with the exact wavelengths influenced by the specific positions of the amino groups.

Solvent Effects and pH-Dependence of Absorption Spectra

The electronic absorption spectrum of this compound is highly sensitive to the surrounding environment, exhibiting both solvatochromism and pH-dependence.

Studies on various aminonitropyridines have demonstrated that the absorption maxima are strongly dependent on solvent polarity. rsc.orgrsc.orgresearchgate.net A positive solvatochromic effect is often observed, where the absorption bands shift to longer wavelengths (red-shift) as the polarity of the solvent increases. This is because the excited state is more polar than the ground state, and polar solvents provide greater stabilization for the excited state, thus lowering its energy. researchgate.net

The absorption spectrum is also markedly affected by pH. researchgate.net The pyridine nitrogen and the amino groups can be protonated in acidic conditions. Spectrophotometric titrations at different pH values can be used to determine the acid dissociation constants (pKa) of the conjugate acids of the compound. rsc.orgrsc.org As the pH changes, the protonation state of the molecule is altered, leading to shifts in the absorption bands, which can be monitored to understand the protonation equilibria. nih.gov

Fluorescence Spectroscopy

While many aromatic molecules exhibit fluorescence, nitroaromatic compounds often show weak or no fluorescence emission. The strong electron-withdrawing nature of the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which effectively quenches fluorescence.

Indeed, a study on the structurally similar compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reported that it does not emit fluorescence. researchgate.net It is therefore highly probable that this compound is also non-fluorescent or at best, a very weak emitter, due to the quenching effect of the C5-nitro group. This contrasts with other pyridine derivatives that lack a nitro group, which can be fluorescent. asianpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides definitive information on the molecular weight and structural features of this compound through fragmentation analysis.

The compound has a molecular formula of C₅H₆N₄O₂ and a monoisotopic mass of 154.049 Da. nih.gov In mass spectrometry using soft ionization techniques like electrospray ionization (ESI), the molecule is expected to be detected primarily as its protonated ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 155.056. uni.lu

Under higher energy conditions, such as electron impact (EI) ionization, the molecular ion will undergo fragmentation, providing valuable structural clues. Based on the analysis of similar compounds, the fragmentation pattern of this compound is expected to involve characteristic losses of its functional groups. A primary and very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). Other likely fragmentations include the loss of ammonia (B1221849) (NH₃, 17 Da) or an amino radical (NH₂, 16 Da) from the amino groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 154.05 | Molecular Ion |

| [M+H]⁺ | 155.06 | Protonated Molecular Ion (common in ESI) |

| [M-NO₂]⁺ | 108.04 | Fragment from loss of the nitro group |

| [M-NH₃]⁺ | 137.04 | Fragment from loss of ammonia |

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, well-ordered crystal of the material. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. This technique would be essential to definitively establish the molecular geometry and solid-state conformation of this compound.

Hypothetical Data Table for SCXRD: Since no experimental data is available, the following table is a representative example of the crystallographic data that would be obtained from an SCXRD experiment. The values are for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₆N₄O₂ |

| Formula Weight | 154.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 703.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.453 |

| R-factor | < 0.05 |

Powder X-ray Diffraction (PXRD) and Crystallinity Assessment

Powder X-ray diffraction is used to analyze a polycrystalline sample (a powder), providing a characteristic "fingerprint" of the crystalline material. libretexts.org While it does not typically yield the detailed structural information of SCXRD, it is invaluable for identifying crystalline phases, determining the degree of crystallinity, and assessing sample purity. libretexts.org A PXRD pattern for this compound would consist of a plot of diffraction angle (2θ) versus intensity, with peaks corresponding to the lattice plane spacings in the crystal structure.

Hypothetical Data Table for PXRD: This table illustrates the kind of data that would be extracted from a PXRD pattern, listing the most intense diffraction peaks.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 85 |

| 20.2 | 4.39 | 60 |

| 25.1 | 3.55 | 95 |

| 28.4 | 3.14 | 70 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, one would expect extensive hydrogen bonding involving the amino groups (as donors) and the nitro group and pyridine nitrogen (as acceptors). These interactions are critical in determining the physical properties of the material, including its density and thermal stability.

In related aminopyridine structures, hydrogen bonds between amino groups and the pyridine nitrogen atom are common, often linking molecules into chains or more complex three-dimensional networks. The presence of the electron-withdrawing nitro group alongside two amino groups on the pyridine ring suggests a high potential for strong and directional intermolecular hydrogen bonds, which would significantly influence the crystal packing. A detailed analysis would require the precise atomic coordinates provided by an SCXRD study.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 3,4-Diamino-5-nitropyridine, DFT calculations, particularly using the B3LYP method with various basis sets, have provided significant insights into its molecular characteristics.

The molecular structure of this compound has been optimized using DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to determine its most stable conformation. scite.ai These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The geometry is further influenced by intramolecular interactions, such as hydrogen bonding between the amino groups and the nitro group, which can affect the planarity and stability of the molecule.

| Parameter | Typical Bond Length (Å) |

|---|---|

| C-C (ring) | 1.37 - 1.40 |

| C-N (ring) | 1.33 - 1.38 |

| C-NH₂ | ~1.36 |

| N-H | ~1.01 |

| C-NO₂ | ~1.45 |

| N-O | ~1.22 |

Vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. scite.ai These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. acs.org

The vibrational modes of this compound can be assigned based on the Potential Energy Distribution (PED). dntb.gov.uamkjc.in Key vibrational modes include:

N-H stretching: The amino groups (NH₂) exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3000–3500 cm⁻¹ region. tandfonline.com

C-H stretching: The stretching vibrations of the C-H bond on the pyridine (B92270) ring.

NO₂ stretching: The nitro group shows symmetric and asymmetric stretching vibrations.

Ring vibrations: Stretching and bending vibrations of the pyridine ring.

C-N stretching: Vibrations of the C-N bonds connecting the amino and nitro groups to the ring. tandfonline.com

These calculated spectra serve as a valuable tool for identifying the compound and understanding its structural characteristics. mkjc.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap suggests higher reactivity and easier electronic transitions. mdpi.com

For aminopyridine derivatives, the HOMO is often localized on the electron-donating amino groups and the pyridine ring, while the LUMO is typically centered on the electron-withdrawing nitro group and the ring. rasayanjournal.co.in This distribution facilitates intramolecular charge transfer (ICT) from the amino groups to the nitro group upon electronic excitation. The HOMO-LUMO energy gap for similar compounds has been reported to be in the range of 3.5 to 4.5 eV. mdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 3.5 - 4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. mdpi.com

In this compound, significant intramolecular charge transfer is expected from the lone pairs of the nitrogen atoms in the amino groups (donor orbitals) to the antibonding orbitals of the nitro group and the pyridine ring (acceptor orbitals). scite.ai These interactions, often of the π→π* and n→π* type, contribute to the stability of the molecule. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these hyperconjugative interactions. mdpi.com NBO analysis also provides information about the natural atomic charges on each atom, revealing the electron distribution across the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show:

Negative potential (red/yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the most likely sites for electrophilic attack. rasayanjournal.co.inresearchgate.net

Positive potential (blue): Concentrated around the hydrogen atoms of the amino groups, indicating these as sites for nucleophilic attack. tandfonline.com

The MEP map provides a visual representation of the charge distribution and is a good predictor of the molecule's reactivity and intermolecular interaction patterns. uni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and to simulate the UV-Vis absorption spectrum of a molecule. qnl.qa By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions. primescholars.com

For this compound, the electronic transitions are expected to be dominated by π→π* and n→π* transitions. The lowest energy transitions are likely to involve the promotion of an electron from the HOMO to the LUMO, corresponding to an intramolecular charge transfer from the amino groups to the nitro group. scite.ai The calculated UV-Vis spectrum can be compared with experimental data to validate the computational method and to gain a deeper understanding of the electronic structure and photophysical properties of the molecule. acs.org The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to study its effect on the electronic transitions. qnl.qa

Thermodynamic Parameters and Reaction Energetics (Enthalpy, Entropy, Gibbs Free Energy)

Theoretical calculations are crucial for determining the thermodynamic properties of molecules, which describe their stability and behavior under different temperature conditions. For pyridine derivatives, these parameters are often calculated using methods like Density Functional Theory (DFT). tandfonline.com The standard thermodynamic functions, including enthalpy (H), entropy (S), and Gibbs free energy (G), can be computed from vibrational frequency calculations.

Studies on analogous compounds, such as 2,6-diaminopyridine (B39239), have shown how these thermodynamic parameters correlate with temperature. tandfonline.com As temperature increases, enthalpy and entropy values typically rise. tandfonline.comijnc.ir The Gibbs free energy, which indicates the spontaneity of a process, also changes with temperature. For the synthesis of related nitrated diaminopyridines, calculations have shown that as temperature increases, the Gibbs free energy changes can become more negative, suggesting that the reaction is more favorable at higher temperatures. ijnc.ir

These calculations, often performed using software like Gaussian or ORCA, provide a fundamental understanding of the molecule's energy landscape. tandfonline.comijnc.ir The relationship between heat capacity, entropy, and enthalpy reveals insights into the thermal stability of the compound. tandfonline.com

Table 1: Representative Thermodynamic Parameters for a Diaminopyridine Derivative (2,6-DAP) at 100 K

This table presents calculated thermodynamic data for 2,6-diaminopyridine (2,6-DAP), a structurally related compound, to illustrate typical values obtained through computational methods. Data for this compound would require specific calculations.

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Gibbs Free Energy (G) | 3000.77 | J/mol·K |

| Enthalpy (H) | 324.45 | J/mol·K |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. These simulations provide insights into the stability of protein-ligand complexes, which is crucial in drug design. mdpi.com

The stability of a simulated system is often assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions over the simulation period. mdpi.com Stable simulations, where RMSD values plateau, indicate that the complex has reached equilibrium. mdpi.com

Intermolecular interactions can also be investigated using Hirshfeld surface analysis. This technique maps the electron distribution of a molecule in a crystal to visualize and quantify intermolecular contacts. tandfonline.comresearchgate.net For similar amino-substituted pyridines, Hirshfeld analysis has shown that interactions like C-H···H-C, H···H, and H···O contacts are significant in stabilizing the crystal structure. tandfonline.comresearchgate.net These non-covalent interactions, including hydrogen bonds formed by the amino groups, are fundamental to the molecule's solid-state packing and physical properties. smolecule.com

Quantum Chemical Studies on Chemical Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity and selectivity of molecules. tandfonline.com By analyzing various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-donating amino groups and the electron-withdrawing nitro group significantly influence the energies and localizations of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential distribution across a molecule's surface. tandfonline.com Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups would be expected to be regions of high electron density. tandfonline.com

Fukui Functions: These descriptors are used to predict the local reactivity and selectivity within a molecule. tandfonline.comresearchgate.net The Fukui function helps to identify which atoms are most likely to act as nucleophilic or electrophilic centers, providing a more detailed picture of reactivity than MEP maps alone. tandfonline.com

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

This table outlines the primary descriptors used to predict the chemical behavior of molecules like this compound.

| Descriptor | Information Provided | Relevance |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | A smaller gap implies the molecule is more reactive. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. tandfonline.com | Predicts regions for intermolecular interactions and chemical reactions. |

| Fukui Function | Pinpoints specific atomic sites prone to nucleophilic or electrophilic attack. tandfonline.com | Offers detailed insight into regioselectivity in reactions. |

Theoretical Predictions of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Results

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is effective for calculating the 1H and 13C NMR chemical shifts. nih.gov For pyridine derivatives, calculated chemical shifts generally show good correlation with experimental values, aiding in the correct assignment of peaks, especially for complex structures. tandfonline.com

IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies correspond to specific vibrational modes (e.g., N-H stretching, NO₂ asymmetric stretching). tandfonline.com Because theoretical calculations often overestimate frequencies, a scaling factor is typically applied to improve the agreement with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps to assign the observed vibrational bands to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov Calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π→π* or n→π*. researchgate.net These calculations can be performed for the molecule in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM), allowing for a direct comparison with experimental spectra recorded under similar conditions. tandfonline.com

Table 3: Computational Methods for Spectroscopic Prediction

This table summarizes the computational techniques used to predict different types of spectra for molecules like this compound.

| Spectroscopic Technique | Computational Method | Basis Set Example |

|---|---|---|

| NMR (1H, 13C) | GIAO (Gauge-Independent Atomic Orbital) nih.gov | 6-311++G(2d,p) nih.gov |

| IR & Raman | DFT (e.g., B3LYP functional) tandfonline.com | 6-311++G(d,p) tandfonline.com |

| UV-Vis | TD-DFT (Time-Dependent DFT) nih.gov | B3LYP/6-311++G(d,p) tandfonline.com |

Analytical Method Development and Quality Control

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying components within a mixture. For 3,4-Diamino-5-nitropyridine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of drug substances and products. humanjournals.com Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from any degradation products, process impurities, or excipients. lubrizolcdmo.com

A reversed-phase HPLC (RP-HPLC) method is typically developed for a compound like this compound. Such a method would be capable of resolving the main compound from its potential impurities and degradants. The specificity of the method is demonstrated by its ability to separate the drug from its degradation products, which is essential for a stability-indicating assay. nih.gov The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across the peak, which helps in detecting co-eluting impurities.

Table 1: Typical Parameters for an HPLC Purity Method

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at a specified wavelength |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable small molecules (<650 daltons). escholarship.org For non-volatile or thermally labile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability before GC-MS analysis. nih.gov

The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and structure of the analytes. This technique is highly sensitive and specific, making it suitable for the identification of unknown impurities or degradation products.

Table 2: General Parameters for GC-MS Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 70°C, ramping to 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Stability Studies and Degradation Pathways

Stability studies are essential to determine the intrinsic stability of a molecule and to identify its degradation pathways. nih.gov These studies involve subjecting the compound to various stress conditions to accelerate its decomposition.

Forced degradation, or stress testing, exposes a drug substance to conditions more severe than accelerated stability testing. The objective is to generate degradation products to support the development of stability-indicating analytical methods and to understand the degradation pathways. nih.gov A degradation of 5% to 20% is generally considered optimal for validating chromatographic assays. humanjournals.comnih.gov

Key stress factors include:

Acid and Base Hydrolysis: The compound is subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions to evaluate its susceptibility to hydrolysis.

Oxidation: Oxidative degradation is tested using agents like hydrogen peroxide (e.g., 3-30% H₂O₂).

Thermal Degradation: The effect of temperature is studied by exposing the compound to dry heat (e.g., 40–80 °C). humanjournals.com

Photodegradation: Photostability is assessed by exposing the compound to a combination of visible and UV light. nih.gov

Table 3: Common Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Parameter |

|---|---|

| Acid Hydrolysis | 0.1 N - 1 N HCl, heated |

| Base Hydrolysis | 0.1 N - 1 N NaOH, heated |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) |

| Thermal | 60-80 °C |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. lubrizolcdmo.com An effective SIM must be able to accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. lubrizolcdmo.com The development of such a method is dependent on the data generated from forced degradation studies, which ensure that the method can separate the intact compound from all potential degradants. humanjournals.com The HPLC method described in section 6.1.1 would be validated as a SIM by demonstrating specificity through the analysis of stressed samples.

Quantitative Analysis Techniques

The primary technique for the quantitative analysis of this compound is the validated stability-indicating HPLC method. Quantification is typically performed using an external standard method. This involves creating a calibration curve by plotting the peak area response versus the known concentration of a series of reference standards. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve.

For a quantitative method to be considered reliable, it must be validated according to regulatory guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Key Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Derivatives and Analogues of 3,4 Diamino 5 Nitropyridine

Structural Modifications and their Impact on Chemical Behavior

The chemical behavior of nitropyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. In compounds analogous to 3,4-diamino-5-nitropyridine, the interplay between electron-donating and electron-withdrawing groups is crucial.

The amino groups at positions 3 and 4 are electron-donating, which generally activates the pyridine ring towards electrophilic substitution. Conversely, the nitro group at position 5 is strongly electron-withdrawing, which deactivates the ring. This combination of functional groups leads to a polarized molecule with distinct reactivity patterns. For instance, in related aminonitropyridines, the position of these groups dictates the regiochemistry of reactions. In 4-amino-5-methyl-3-nitropyridine, the amino group directs electrophiles, while the nitro group has a deactivating, meta-directing effect.

Structural modifications, such as the introduction of a methyl group, can introduce steric hindrance, which in turn affects the planarity of the molecule and the conjugation between the nitro group and the pyridine ring. This can alter physical properties like solubility and stability. For example, the introduction of a methoxy (B1213986) group in related nitropyridine derivatives has been shown to improve solubility in organic solvents.

The reduction of the nitro group to an amine is a common transformation that dramatically alters the chemical behavior, converting the molecule from an electron-deficient system to an electron-rich one, which is a key step in the synthesis of fused heterocycles like imidazo[4,5-c]pyridines.

Synthesis of Related Nitropyridine and Diaminopyridine Compounds

The synthesis of diaminopyridines and nitropyridines often serves as a precursor to obtaining compounds like this compound or provides a basis for creating its analogues.

Direct nitration of pyridine is often inefficient due to the deactivation of the ring upon protonation of the nitrogen atom. researchgate.net More effective methods have been developed, such as the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with a bisulfite solution, which can yield 3-nitropyridine (B142982) in good yields. researchgate.netntnu.no

The synthesis of diaminopyridines can be achieved through various routes. For instance, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. smolecule.com A multi-step synthesis starting from 2-aminopyridine (B139424) involves bromination to 2-amino-5-bromopyridine, followed by nitration to 2-amino-5-bromo-3-nitropyridine (B172296), and subsequent reduction to 2,3-diamino-5-bromopyridine. arkat-usa.org

The synthesis of 3,4-diaminopyridine (B372788), a direct precursor for some derivatives, can be accomplished by the catalytic hydrogenation of 4-amino-3-nitropyridine (B158700). researchgate.netntnu.no One synthetic route to 4-amino-3-nitropyridine starts from 4-methoxypyridine (B45360), which is nitrated and then reacted with ammonia (B1221849). mdpi.com

For 2,6-diaminopyridine (B39239), it can be synthesized and subsequently nitrated to produce compounds like 2,6-diamino-3,5-dinitropyridine. nih.gov This dinitro compound can then be further functionalized. nih.gov

A summary of synthetic methods for related diaminopyridine isomers is presented below:

| Target Compound | Starting Material | Key Reagents/Steps | Reference |

| 2,3-Diaminopyridine | 2-Amino-3-nitropyridine | Reduction (e.g., Fe/acid, Sn/HCl) | smolecule.com |

| 2,3-Diamino-5-bromopyridine | 2-Aminopyridine | 1. Bromination (Br₂) 2. Nitration (HNO₃/H₂SO₄) 3. Reduction (Fe/HCl) | arkat-usa.org |

| 3,4-Diaminopyridine | 4-Amino-3-nitropyridine | Catalytic Hydrogenation (H₂/Pd-C) | researchgate.netntnu.no |

| 2,6-Diamino-3,5-dinitropyridine | 2,6-Diaminopyridine | Nitration (HNO₃/H₂SO₄) | nih.gov |

Functionalization Strategies of this compound

The functional groups of this compound and its non-nitrated parent, 3,4-diaminopyridine, offer multiple avenues for derivatization. A primary strategy involves the cyclization of the vicinal amino groups to form fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are important pharmacophores. acs.org

This cyclization is typically achieved by reacting the diaminopyridine with a one-carbon synthon. Common reagents include carboxylic acids or their derivatives, and aldehydes. jscimedcentral.com For example, 3,4-diaminopyridine reacts with various substituted aldehydes in the presence of a catalyst like zinc triflate to form 2-substituted-1H-imidazo[4,5-c]pyridines. jscimedcentral.com Similarly, reaction with triethyl orthoformate leads to the parent imidazo[4,5-c]pyridine. mdpi.com

A significant challenge in the functionalization of 3,4-diaminopyridine is achieving regioselectivity, as the two amino groups can exhibit different reactivities. Studies have shown that selective acylation of either the 3- or 4-amino group is possible by carefully choosing the acylating agent and reaction conditions. For example, selective acylation at the 3-position can be achieved with acetyl chloride, while using di-tert-butyl dicarbonate (B1257347) can lead to selective protection at the 4-position. acs.orgacs.org This regioselective functionalization is a critical step in the multi-step synthesis of complex derivatives. acs.org

Another functionalization strategy involves the reduction of the nitro group. In the case of 4-amino-3-nitropyridine, the nitro group can be reduced to an amine using sodium dithionite (B78146) (Na₂S₂O₄), which can be followed by a one-pot reductive cyclization with an aldehyde to yield 2-aryl-1H-imidazo[4,5-c]pyridines. researchgate.netresearchgate.net

The amino groups themselves can also be derivatized through reactions like N-alkylation. nih.gov

Comparative Studies with Isomeric Diaminopyridines (e.g., 2,3-Diaminopyridine, 2,6-Diaminopyridine)

The isomeric diaminopyridines exhibit distinct chemical properties and reactivities due to the different positioning of their amino groups, which influences their electronic nature and steric environment.

2,3-Diaminopyridine vs. 3,4-Diaminopyridine: Both 2,3- and 3,4-diaminopyridine are precursors to fused imidazopyridine systems. 2,3-Diaminopyridine is used to synthesize imidazo[4,5-b]pyridines, while 3,4-diaminopyridine yields imidazo[4,5-c]pyridines. nih.gov The reactivity of the amino groups in these isomers differs. In reactions with dialkyl dicyanofumarates, the initial addition to both 2,3- and 3,4-diaminopyridine occurs at the more nucleophilic NH₂ group at the 3-position. nih.gov However, the subsequent cyclization pathways and the stability of the resulting products can vary.

2,6-Diaminopyridine: 2,6-Diaminopyridine is a symmetrical molecule where both amino groups are ortho to the pyridine nitrogen. This arrangement influences its reactivity, for example, in N-alkylation reactions. chemicalbook.com It is a key intermediate for certain energetic materials and dyes. chemicalbook.comlongdom.org Its physical properties, such as melting and boiling points, are well-documented. chemicalbook.com

4-Aminopyridine (B3432731) vs. 3,4-Diaminopyridine: A quantum chemical study using Density Functional Theory (DFT) compared 4-aminopyridine and 3,4-diaminopyridine. researchgate.netderpharmachemica.com The introduction of the second amino group in the 3-position in 3,4-diaminopyridine leads to a lower total energy, suggesting greater stability compared to 4-aminopyridine. researchgate.net The study also highlighted differences in their vibrational spectra and thermodynamic properties. researchgate.netderpharmachemica.com Clinically, despite the structural similarity, 4-aminopyridine was found to be superior to 3,4-diaminopyridine in treating multiple sclerosis in one study, which also noted different toxicity profiles. nih.gov

A summary of the properties of these isomers is provided below:

| Compound | Structure | Key Reactions/Applications | Notes | Reference |

| 2,3-Diaminopyridine | Isomeric with 3,4-DAP | Synthesis of imidazo[4,5-b]pyridines, pyridopyrazines. | Used in medicinal chemistry and as a pharmacological agent. | smolecule.comnih.gov |

| 2,6-Diaminopyridine | Symmetrical isomer | Synthesis of dyes, energetic compounds, N-monocarbamoyl derivatives. | Used in fluorescence detection and as a model for molecular sensors. | chemicalbook.comlongdom.org |

| 3,4-Diaminopyridine | Vicinal (ortho) diamine | Synthesis of imidazo[4,5-c]pyridines. | Subject of studies on regioselective acylation. | acs.orgjscimedcentral.com |

| 4-Aminopyridine | Single amino group | K-channel blocker. | Compared to 3,4-DAP in terms of stability and clinical efficacy. | longdom.orgresearchgate.netnih.gov |

Conclusion and Future Research Perspectives

Summary of Current Understanding of 3,4-Diamino-5-nitropyridine

This compound, also known by its IUPAC name 5-nitropyridine-3,4-diamine, is a heterocyclic aromatic compound with the chemical formula C₅H₆N₄O₂. nih.gov Its structure consists of a pyridine (B92270) ring substituted with two amino (-NH₂) groups at the 3 and 4 positions and a nitro (-NO₂) group at the 5 position. nih.gov This arrangement of functional groups makes it a valuable chemical intermediate or building block, particularly in the synthesis of more complex molecules for pharmaceuticals and materials science.

The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring imparts a unique reactivity profile to the molecule. It is typically synthesized through routes involving the nitration and amination of pyridine precursors. One specific method involves the nucleophilic substitution of 3,4-dichloro-5-nitropyridine (B1279806) with amines. Publicly available data includes its computed molecular weight of 154.13 g/mol and various other calculated physical and chemical properties. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₄O₂ | PubChem nih.gov |

| Molecular Weight | 154.13 g/mol | PubChem nih.gov |

| IUPAC Name | 5-nitropyridine-3,4-diamine | PubChem nih.gov |

| CAS Number | 4318-68-7 | PubChem nih.gov |

| XLogP3-AA | -0.1 | PubChem nih.gov |

| Monoisotopic Mass | 154.04907545 Da | PubChem nih.gov |

Unexplored Reactivity and Synthetic Challenges

Despite its utility as a synthetic intermediate, many aspects of the reactivity of this compound remain underexplored. The molecule possesses three reactive functional groups, presenting challenges and opportunities for selective chemical transformations. A significant synthetic challenge is achieving regioselective functionalization. For instance, the differential reactivity of the two adjacent amino groups and the pyridine ring nitrogen in various reactions has not been extensively documented.

Key synthetic challenges include:

Selective Functionalization: Developing methods to selectively react one amino group while the other remains protected or unreactive is a considerable challenge. The electronic influence of the nitro group and the pyridine nitrogen on the basicity and nucleophilicity of the C3 and C4 amino groups is complex and warrants further investigation.

Controlled Nitration/Reduction: While the compound is a nitropyridine, further nitration or selective reduction of the existing nitro group in the presence of the amino groups requires precise control of reaction conditions to avoid side products.

Future research could focus on kinetic and mechanistic studies to understand the subtle differences in the reactivity of its functional groups, enabling more controlled and predictable synthetic outcomes.

Potential for Novel Derivative Synthesis

The trifunctional nature of this compound makes it an excellent scaffold for the synthesis of a diverse range of novel derivatives. The ortho-diamine arrangement is particularly suited for constructing fused heterocyclic systems.

Fused Heterocycles: Condensation of the adjacent 3,4-diamino groups with various reagents can lead to the formation of fused-ring systems like imidazo[4,5-c]pyridines. ntnu.noresearchgate.net These structures are present in numerous biologically active compounds, making this a promising avenue for medicinal chemistry. ntnu.no

Triaminopyridine Derivatives: The nitro group can be reduced to a third amino group, yielding 3,4,5-triaminopyridine. This highly functionalized intermediate could serve as a precursor to complex polycyclic structures and ligands for coordination chemistry.

Energetic Materials: The combination of sensitizing amino groups and an energetic nitro group on a stable pyridine ring makes its derivatives interesting candidates for the development of new energetic materials. Research on related dinitropyridines and diaminonitropyrazoles has shown their potential as precursors to explosives and propellants. researchgate.netijnc.ir

Substituted Diaminopyrimidines: The core structure can be modified to create novel diaminopyrimidine derivatives, which have been investigated as potent inhibitors of kinases like FAK (Focal Adhesion Kinase) in cancer research. nih.gov

Advanced Computational and Spectroscopic Investigations

To fully unlock the potential of this compound, a deeper understanding of its electronic and structural properties is necessary. Advanced computational and spectroscopic methods are crucial for this purpose. While specific studies on this exact molecule are limited, research on analogous nitropyridines provides a clear roadmap. nih.govnajah.eduvulcanchem.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model its molecular geometry, vibrational frequencies (IR and Raman), and electronic structure. nih.govvulcanchem.com Such studies can predict reactive sites by analyzing the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). nih.gov Natural Bond Orbital (NBO) analysis can provide insights into intramolecular charge transfer and hydrogen bonding interactions. najah.edu

Spectroscopic Analysis: Detailed experimental spectroscopic studies are needed. This includes comprehensive 1H and 13C NMR analysis to confirm structures and study electronic environments, and advanced mass spectrometry techniques to understand fragmentation patterns. najah.edu

Predicted Spectroscopic Data: Computational tools can predict key data points that guide experimental work. For example, predicted collision cross-section (CCS) values can aid in identification in complex mixtures using ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.05635 | 124.7 |

| [M+Na]⁺ | 177.03829 | 132.8 |

| [M-H]⁻ | 153.04179 | 127.0 |

| [M]⁺ | 154.04852 | 119.8 |

Source: PubChemLite uni.lu

Emerging Applications and Interdisciplinary Research Opportunities

The unique substitution pattern of this compound positions it at the intersection of several scientific fields, opening up numerous research opportunities.

Medicinal Chemistry: The related compound 3,4-diaminopyridine (B372788) is a known therapeutic agent for the neuromuscular disorder Lambert-Eaton myasthenic syndrome. ntnu.nofrontiersin.org This provides a strong rationale for synthesizing and screening libraries of derivatives of this compound for a wide range of biological activities, including potential anticancer or antimicrobial properties. nih.govnih.gov

Materials Science: The electron-withdrawing nitro group and potential for extended conjugation in its derivatives make it a target for developing novel nonlinear optical (NLO) materials. researchgate.net Furthermore, its ability to form stable, fused heterocyclic systems could be exploited in the design of novel organic semiconductors or dyes.

Energetic Materials: As mentioned, there is significant potential in the field of energetic materials. Interdisciplinary research combining synthetic chemistry, computational modeling to predict performance and sensitivity, and materials testing could lead to the development of advanced, insensitive high-energy compounds. ijnc.ir

Agrochemicals: Nitropyridine derivatives are utilized in the agrochemical industry. researchgate.net The functional groups on this compound offer handles to synthesize new candidates for herbicides or pesticides.

Future progress will rely on interdisciplinary collaborations between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists to fully explore and capitalize on the vast potential of this versatile chemical scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Diamino-5-nitropyridine, and how can purity be optimized?

Answer: A common approach involves nitration of 3,4-diaminopyridine derivatives under controlled conditions. For example, nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can introduce the nitro group at the 5-position. Post-synthesis, recrystallization in polar solvents like ethanol or water enhances purity. Analytical techniques such as HPLC (≥98% purity threshold, as in ) and melting point determination (e.g., mp 192°C for analogous nitropyridines in ) are critical for validation. Ensure stoichiometric control to avoid over-nitration or byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Due to the compound’s nitro and amino functional groups, wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A per ). Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be segregated and treated by certified agencies to avoid environmental contamination ( ). Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical evaluation for persistent irritation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns.

- FT-IR : Identifies nitro (N-O stretch ~1520 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 168.13 g/mol for C₅H₆N₄O₂) and fragmentation patterns.

Cross-reference with databases like NIST () to ensure accuracy. For purity, combine with HPLC () .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distributions, HOMO-LUMO gaps, and nitro group polarization. Studies similar to ’s correlation-energy framework can quantify intramolecular charge transfer, which is critical for applications in nonlinear optics or catalysis. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Answer:

- Methodological Consistency : Ensure identical solvent systems and heating rates during mp determination (e.g., discrepancies in vs. 6 arise from measurement protocols).

- Sample Purity : Use HPLC () to rule out impurities affecting solubility or thermal properties.

- Meta-Analysis : Apply qualitative research frameworks () to systematically compare literature data, identifying outliers and methodological biases .

Q. How can synthetic pathways be optimized to enhance yield and scalability for this compound?

Answer:

- Catalytic Nitration : Explore Lewis acid catalysts (e.g., FeCl₃) to improve regioselectivity and reduce reaction time.

- Flow Chemistry : Continuous-flow systems minimize thermal degradation risks for nitro compounds.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry). Reference process cost models in for scalability assessments .

Q. What role does this compound play in synthesizing heterocyclic intermediates for pharmaceuticals?

Answer: The nitro group facilitates nucleophilic substitution reactions, while amino groups enable condensation or cyclization. For example, it can serve as a precursor for pyrido[2,3-d]pyrimidines via annulation with diketones. Monitor reaction progress via TLC and LC-MS, referencing intermediates in for structural analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.